2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Description
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic acetic acid derivative characterized by two fluorine atoms at the α-carbon and a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.
Properties
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-1-3-6(4-2-5)9(12,13)14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADLMFDFRCDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227378 | |
| Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-11-1 | |
| Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73790-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with difluoromethyl lithium, followed by oxidation to yield the desired product. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoro and trifluoromethyl groups, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, though with caution.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid has applications in chemistry, biology, medicine, and industry. It can be used as a building block in the synthesis of more complex fluorinated compounds, valuable in materials science and pharmaceuticals. The compound's fluorinated structure makes it useful for studying enzyme interactions and metabolic pathways. It also serves as a precursor in developing fluorinated drugs, which often exhibit enhanced biological activity and stability. Additionally, it is utilized in the production of specialty chemicals and advanced materials with unique properties.
Potential Uses
- Medicinal Chemistry Due to its possible bioactivity, it is a candidate for drug development.
- Agricultural Chemistry It has potential use as a pesticide.
Chemical Reactions
The chemical behavior of this compound can be influenced by its functional groups. Key reactions may include:
- Esterification to form esters
- Salt formation with bases
- Amide coupling with amines
- Reduction of the carboxylic acid
The compound's ability to interact with various biological molecules suggests potential applications in drug development. The mechanism of action involves the interaction of the compound with specific enzymes and receptors, which can influence various biochemical pathways and cellular processes. The fluorine atoms can form strong hydrogen bonds and enhance the binding affinity to molecular targets.
Case Studies and Research Findings
Inhibition Studies: Compounds similar to this compound exhibit inhibitory effects on Mycobacterium tuberculosis (M.tb). In these studies, a range of compounds was screened for their minimum inhibitory concentration (MIC), with some showing potent activity at concentrations below 20 µM.
Selectivity Index: In evaluating selectivity against eukaryotic cells, some compounds demonstrated a high selectivity index (SI), indicating a favorable therapeutic window. This characteristic is crucial for developing new drugs that minimize toxicity while maximizing efficacy.
Structure-Activity Relationship (SAR): The inclusion of trifluoromethyl groups has been shown to significantly enhance the potency of various compounds against specific biological targets. SAR studies reveal that modifications to the phenolic ring can lead to substantial changes in activity profiles.
Impact of Fluorine
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is largely dependent on its application. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a potent inhibitor or modulator of various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
*Calculated based on analogous compounds; exact data unavailable in evidence.
Physicochemical and Reactivity Trends
- Fluorination Impact: The α,α-difluoro substitution in the target compound increases electronegativity and steric hindrance compared to non-fluorinated or monofluoro analogues. This reduces metabolic degradation and enhances membrane permeability .
- Trifluoromethyl (-CF₃) Contribution : The electron-withdrawing -CF₃ group stabilizes the aromatic ring, increasing acidity (lower pKa) compared to methyl or methoxy substituents .
- Synthetic Accessibility: Monofluoro derivatives (e.g., 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid) are synthesized using fluorinating agents like Selectfluor® , while difluoro analogues require multi-step routes, such as Pd-catalyzed α-arylation followed by hydrolysis .
Biological Activity
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 73790-11-1) is an organic compound characterized by its difluoroacetic acid moiety and a trifluoromethyl-substituted phenyl group. This structure suggests potential applications in medicinal chemistry and highlights its relevance in various biological studies. The compound's unique chemical properties may contribute to its biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C₉H₅F₅O₂
- Molecular Weight : 240.13 g/mol
- CAS Number : 73790-11-1
- MDL Number : MFCD16756774
The biological activity of this compound is influenced by its functional groups. The presence of fluorine atoms enhances lipophilicity, which may facilitate membrane permeability and interaction with biological targets. Studies suggest that the compound can interact with various enzymes and receptors, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound Name | IC (µM) | Target Cell Lines |
|---|---|---|
| Compound A | 15.63 | MCF-7 (breast cancer) |
| Compound B | 0.65 | MCF-7 (breast cancer) |
| Compound C | 0.12 | A549 (lung cancer) |
These findings suggest that modifications to the molecular structure can enhance biological potency, indicating a promising avenue for drug development.
Enzyme Inhibition
In vitro studies have demonstrated that this compound may inhibit specific enzymes involved in cancer progression. For example, it has been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis:
| Enzyme | K (pM) | Selectivity |
|---|---|---|
| hCA IX | 89 | High selectivity for cancer cells |
| hCA II | 750 | Moderate selectivity |
Case Studies
- Study on Cell Lines : A study evaluated the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent induction of apoptosis, suggesting potential use in targeted cancer therapies.
- Molecular Docking Studies : Computational studies using molecular docking revealed strong interactions between the compound and estrogen receptors, indicating a potential mechanism for its anticancer activity through modulation of hormonal pathways.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 100°C | 12–24 h | ~60–70% |
| Hydrolysis | 3M NaOH, ethanol | 70°C | 2 h | >85% |
Which analytical techniques are most effective for characterizing this compound?
Basic
The compound requires a combination of techniques due to its fluorinated aromatic and carboxylic acid moieties:
NMR Spectroscopy :
- ¹H NMR : Identifies proton environments adjacent to fluorine atoms (e.g., splitting patterns due to J-coupling with ¹⁹F).
- ¹⁹F NMR : Directly resolves CF₃ and CF₂ groups (δ ~ -60 to -80 ppm for CF₃; δ ~ -110 to -120 ppm for CF₂) .
LC-MS/HPLC :
- LC-MS : Confirms molecular weight via [M+H]⁺ or [M-H]⁻ ions (e.g., m/z 757 observed for a related fluorinated compound using SQD-FA05 conditions) .
- HPLC : Retention time (e.g., 1.23 minutes under gradient elution with 0.1% formic acid) aids purity assessment .
How can researchers optimize the hydrolysis step to maximize yield?
Advanced
Optimization focuses on solvent choice , base concentration , and temperature :
- Solvent : Ethanol/water mixtures improve solubility of intermediates while minimizing side reactions (e.g., esterification) .
- Base Strength : Higher NaOH concentrations (3M vs. 1M) accelerate hydrolysis but may degrade acid-sensitive groups.
- Temperature : Prolonged heating (>70°C) risks decarboxylation; controlled heating at 70°C for 2 hours balances yield and stability .
Q. Experimental Design :
| Variable | Test Range | Optimal Value |
|---|---|---|
| NaOH Concentration | 1M–5M | 3M |
| Temperature | 50–90°C | 70°C |
| Reaction Time | 1–4 h | 2 h |
What strategies resolve contradictions between NMR and mass spectrometry data?
Advanced
Fluorine’s strong electronegativity can distort NMR signals or cause ion suppression in MS. To resolve discrepancies:
Cross-Validation :
- Use high-resolution MS (HRMS) to confirm exact mass (e.g., error < 2 ppm) .
- Employ heteronuclear 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
Alternative Ionization : Switch between ESI⁺ and ESI⁻ modes in LC-MS to enhance detection of fluorinated ions .
X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., R-factor < 0.05 using SHELXL) .
What challenges arise in crystal structure determination, and how are they addressed?
Advanced
Fluorine’s small atomic radius and high electron density complicate crystallography:
Disorder in CF₃/CF₂ Groups :
Weak Diffraction :
- Collect data at low temperature (153 K) to reduce thermal motion .
Data-to-Parameter Ratio :
- Ensure a ratio > 15:1 by collecting high-resolution data (e.g., 0.8 Å) .
Q. Example Crystallographic Data :
| Metric | Value |
|---|---|
| R-factor | 0.049 |
| wR-factor | 0.130 |
| Data-to-Parameter Ratio | 17.3:1 |
How can mechanistic insights into fluorinated aryl coupling be investigated?
Advanced
Study the Pd-catalyzed α-arylation mechanism via:
Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
DFT Calculations : Model transition states to predict regioselectivity and electronic effects of CF₃ groups.
Catalyst Screening : Test ligands (e.g., bisphosphines vs. Xantphos) to optimize electron-deficient aryl coupling .
What are the best practices for handling fluorinated intermediates in synthesis?
Advanced
Fluorinated compounds often exhibit low solubility and high reactivity:
Purification : Use reverse-phase chromatography (C18 columns with 0.1% formic acid) to separate polar fluorinated byproducts .
Storage : Store intermediates under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
Safety : Use fluoropolymer-lined equipment to avoid corrosion by HF byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
